InChI=1S/C6H8O2/c1-4-2-5(3-4)6(7)8/h5H,1-3H2,(H,7,8)
. The synthesis of 3-methylenecyclobutanecarboxylic acid can be achieved through several methods:
The molecular structure of 3-methylenecyclobutanecarboxylic acid features a cyclobutane ring with a carboxylic acid functional group at one carbon and a methylene group at the third carbon position. The structural representation can be summarized as follows:
The presence of the carboxyl group contributes to its acidity and reactivity in chemical reactions, while the cyclobutane ring imparts unique strain characteristics that influence its chemical behavior .
3-Methylenecyclobutanecarboxylic acid participates in various chemical reactions:
The mechanism of action for 3-methylenecyclobutanecarboxylic acid is primarily influenced by its structural features:
This compound's unique structure allows it to act as a versatile intermediate in synthetic pathways leading to more complex molecules .
3-Methylenecyclobutanecarboxylic acid has several scientific applications:
CAS No.: 119365-69-4
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.: 16032-02-3
CAS No.:
CAS No.: 7170-05-0